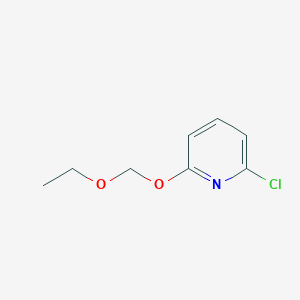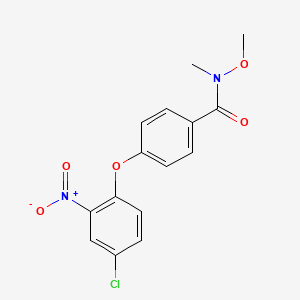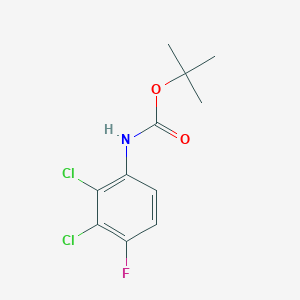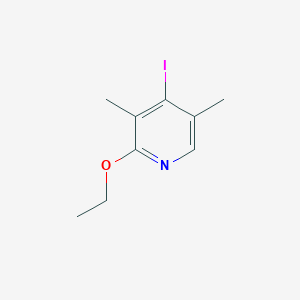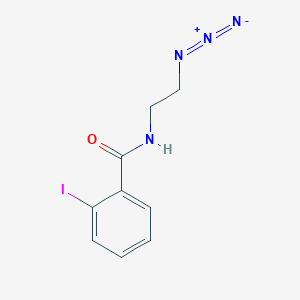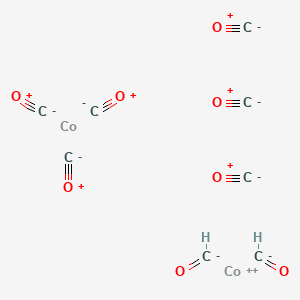
3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a p-toluenesulfonate group attached to a 3,7-dimethyl-6-octenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 3,7-dimethyl-6-octen-1-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3,7-Dimethyl-6-octen-1-ol+p-Toluenesulfonyl chloride→3,7-Dimethyl-6-octenyl p-toluenesulfonate+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and an acid or base, the sulfonate ester can be hydrolyzed to form the corresponding alcohol and p-toluenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.
Elimination Reactions: Formation of alkenes.
Hydrolysis: Formation of 3,7-dimethyl-6-octen-1-ol and p-toluenesulfonic acid.
Scientific Research Applications
3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It can also serve as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate involves its ability to act as an electrophile due to the presence of the sulfonate group. This makes it susceptible to nucleophilic attack, leading to the formation of various substitution products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-6-octen-1-ol: The parent alcohol from which the sulfonate ester is derived.
p-Toluenesulfonyl chloride: The sulfonylating agent used in the synthesis.
3,7-Dimethyl-6-octenyl acetate: Another ester derivative with different reactivity.
Uniqueness
3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate is unique due to its combination of a hydrophobic alkyl chain and a hydrophilic sulfonate group. This dual nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications.
Properties
Molecular Formula |
C17H26O3S |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H26O3S/c1-14(2)6-5-7-15(3)12-13-20-21(18,19)17-10-8-16(4)9-11-17/h6,8-11,15H,5,7,12-13H2,1-4H3 |
InChI Key |
DHXRPLSCJHVSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


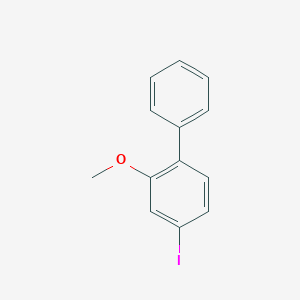
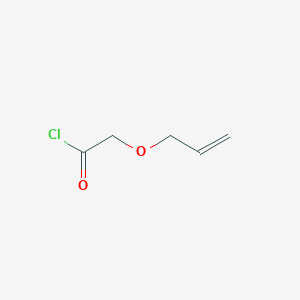
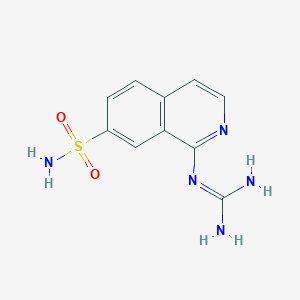
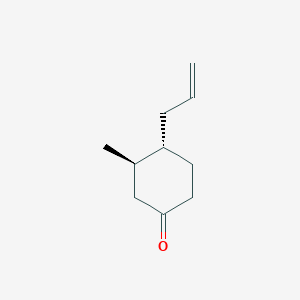

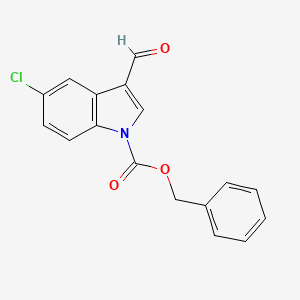
![BENZYL (2S)-2-[METHOXY(METHYL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE](/img/structure/B8277063.png)
